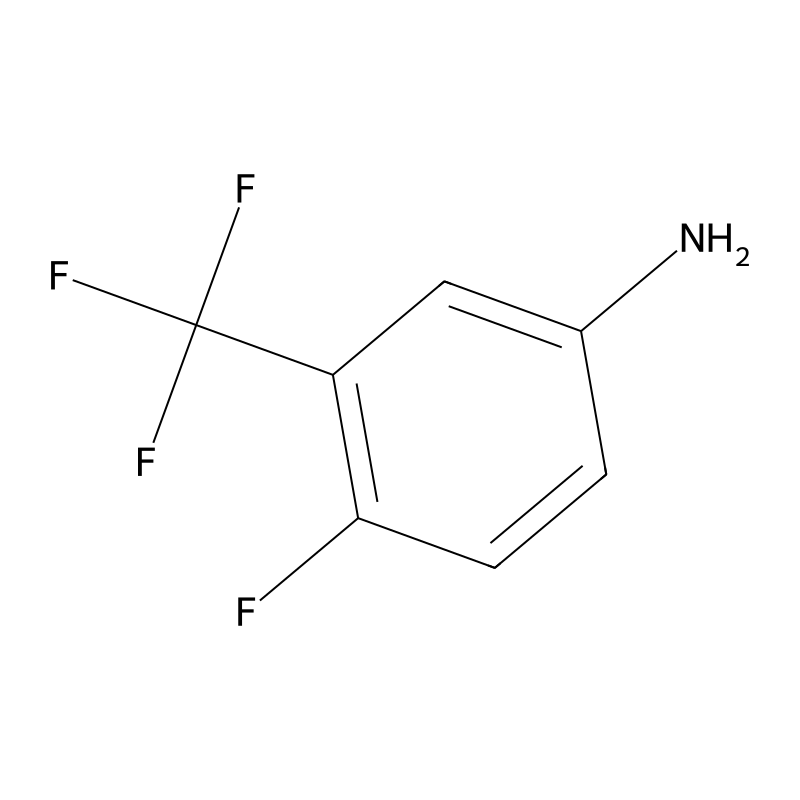

4-Fluoro-3-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals

Application: “4-Fluoro-3-(trifluoromethyl)aniline” is used in the synthesis of FDA-approved drugs . The trifluoromethyl group is a common functional group in many pharmaceuticals, and it has been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Polymer Science

Application: “4-Fluoro-3-(trifluoromethyl)aniline” has been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .

4-Fluoro-3-(trifluoromethyl)aniline is an aromatic amine with the chemical formula C₇H₅F₄N. This compound features a fluorine atom and a trifluoromethyl group (-CF₃) attached to the benzene ring, which significantly influences its chemical properties and reactivity. The presence of these electronegative groups enhances the compound's polarity and can affect its interactions with biological systems.

This compound is classified under the category of halogenated anilines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties imparted by the trifluoromethyl group make it a subject of interest in various chemical research fields.

- Electrophilic Substitution Reactions: The electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring more susceptible to electrophilic attack, allowing for further substitution reactions.

- Nucleophilic Substitution: The amino group (-NH₂) can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, depending on the reaction conditions.

These reactions are crucial for synthesizing more complex molecules used in various applications.

Research indicates that 4-Fluoro-3-(trifluoromethyl)aniline exhibits notable biological activities, particularly in pharmacology. Its structural characteristics allow it to interact with biological targets effectively, leading to potential applications in drug development.

- Toxicity: The compound has been reported to have harmful effects if ingested or absorbed through the skin, indicating its potential toxicity in biological systems .

- Antimicrobial Properties: Some studies suggest that derivatives of trifluoromethylated anilines possess antimicrobial properties, which could be explored for developing new antibiotics or antifungal agents.

Several methods have been developed for synthesizing 4-Fluoro-3-(trifluoromethyl)aniline:

- Direct Fluorination: This method involves the fluorination of 3-(trifluoromethyl)aniline using fluorinating agents such as Selectfluor or other fluorinating reagents under controlled conditions.

- Nitration followed by Reduction: Starting from 3-(trifluoromethyl)aniline, nitration can be performed followed by reduction to yield the desired fluorinated product.

- Substitution Reactions: Utilizing various halogenated compounds as precursors, nucleophilic substitution can be employed to introduce the trifluoromethyl group at the desired position on the aniline structure.

These methods highlight the versatility and adaptability of synthetic routes available for producing this compound.

4-Fluoro-3-(trifluoromethyl)aniline finds utility across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.

- Agrochemicals: The compound is utilized in developing herbicides and pesticides that leverage its unique electronic properties.

- Materials Science: It is explored for creating advanced materials with specific electronic or optical properties, particularly in non-linear optical applications .

Studies on 4-Fluoro-3-(trifluoromethyl)aniline's interactions reveal significant insights into its behavior in different environments:

- Molecular Interactions: Computational studies have been conducted to understand how this compound interacts at a molecular level with various biological targets, aiding in drug design.

- Solubility and Stability: Research indicates that its solubility and stability are influenced by the presence of fluorine atoms, which can affect its bioavailability and environmental persistence.

These interaction studies are essential for predicting how this compound may behave in biological systems and its potential environmental impact.

Several compounds share structural similarities with 4-Fluoro-3-(trifluoromethyl)aniline, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)aniline | Chlorine atom instead of fluorine | Different electronic properties; used in similar applications |

| 2-Fluoro-5-(trifluoromethyl)aniline | Fluorine at a different position | Exhibits different reactivity patterns |

| 3-Fluoro-4-(trifluoromethyl)aniline | Fluorine at another position | Altered biological activity compared to 4-fluoro variant |

The uniqueness of 4-Fluoro-3-(trifluoromethyl)aniline lies in its specific arrangement of functional groups, which distinctly influences its reactivity and applications compared to these similar compounds.

Nitration/Fluorination Sequential Approaches

The nitration/fluorination sequential approach represents one of the most established methodologies for synthesizing 4-fluoro-3-(trifluoromethyl)aniline. This traditional route typically begins with the nitration of benzotrifluoride derivatives, followed by subsequent fluorination and reduction steps [1]. The process involves the selective nitration of trifluoromethylated aromatic precursors using mixtures of nitric acid and sulfuric acid, where sulfuric acid concentrations of at least 96% and fuming nitric acid containing approximately 100% hydrogen nitrate are preferred for optimal results [1].

The sequential approach demonstrates variable regioselectivity depending on the starting material and reaction conditions. Research indicates that nitrating benzotrifluoride followed by reduction of the resulting nitrobenzotrifluoride provides substantial amounts of 3-trifluoromethylaniline (approximately 90%), moderate quantities of 2-trifluoromethylaniline (around 9%), and minimal amounts of 4-trifluoromethylaniline (approximately 1%) [1]. However, modified approaches utilizing specific halogenated precursors can improve the selectivity toward desired isomers.

The reduction phase of this sequential methodology typically employs catalytic hydrogenation using conventional metal catalysts. Studies have shown that catalytic hydrogenation is generally accompanied by minimal isomerization, meaning that isomerically pure or substantially isomerically pure trifluoromethylanilines are obtained when corresponding isomerically pure nitrobenzotrifluoride precursors are utilized [1]. The reaction conditions for the reduction step commonly involve temperatures ranging from 30 to 150 degrees Celsius with hydrogen pressures between 5 to 250 bar [2].

| Reaction Step | Temperature Range (°C) | Pressure (bar) | Typical Yield (%) |

|---|---|---|---|

| Nitration | 0-50 | Atmospheric | 85-95 |

| Fluorination | 200-450 | 5-50 | 70-85 |

| Reduction | 30-150 | 5-250 | 80-95 |

Halogen Exchange Reactions

Halogen exchange reactions constitute another fundamental approach for preparing 4-fluoro-3-(trifluoromethyl)aniline through systematic substitution of halogen atoms on aromatic rings. These reactions typically involve the displacement of chlorine or bromine atoms with fluorine using various fluorinating agents under controlled conditions [3]. The process often begins with readily accessible chlorinated or brominated trifluoromethylaniline precursors, which undergo nucleophilic aromatic substitution with fluoride sources.

The effectiveness of halogen exchange reactions depends critically on the electronic environment of the aromatic ring and the positioning of electron-withdrawing groups. The presence of trifluoromethyl groups significantly enhances the reactivity toward nucleophilic aromatic substitution due to their strong electron-withdrawing nature [3]. Research demonstrates that 2-trifluoromethyl-4-chloronitrobenzene can be effectively converted to the corresponding fluorinated derivative through catalytic reduction and dechlorination in polar reaction media with molecular hydrogen [3].

The reaction mechanism typically proceeds through the formation of a Meisenheimer complex intermediate, where the fluoride nucleophile attacks the aromatic carbon bearing the leaving halogen. The stability of this intermediate complex is enhanced by the electron-withdrawing effects of both the trifluoromethyl and nitro groups, facilitating the subsequent elimination of the halide leaving group [3]. Optimal reaction conditions generally require polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures between 80-120 degrees Celsius.

A particularly effective variant involves the reductive dechlorination approach, where compounds containing both nitro and amino functionalities serve as starting materials. This methodology demonstrates excellent yields when employing acid acceptors such as alkali metal hydroxides, carbonates, or tertiary amines in conjunction with hydrogenation catalysts [2]. The reaction time for this process can extend up to 10 hours, although optimized conditions with palladium catalysts and alkali acceptors can achieve practically complete conversion in less than one hour at temperatures between 30-150 degrees Celsius [2].

Novel Catalytic Systems

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed amination protocols represent a significant advancement in the synthesis of fluorinated anilines, offering improved selectivity and milder reaction conditions compared to traditional methods. These catalytic systems utilize palladium complexes in combination with specialized ligands to facilitate carbon-nitrogen bond formation between fluoroalkylamine precursors and aryl halides [4]. The development of these protocols addresses the inherent instability of fluoroalkylated amines under typical cross-coupling conditions by employing weaker bases and optimized catalyst systems.

The reaction mechanism proceeds through the formation of a phenoxide complex as the catalyst resting state, with the electron-withdrawing properties of fluoroalkyl substituents making reductive elimination the turnover-limiting step [4]. This mechanistic understanding has enabled the development of reaction conditions that operate with low catalyst loadings of less than 0.50 molar percent for most substrates while tolerating various functional groups that would typically react with stronger bases used in conventional palladium-catalyzed carbon-nitrogen cross-coupling reactions [4].

| Catalyst Component | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield Range (%) |

|---|---|---|---|---|

| Palladium allyl chloride | 0.25-0.50 | 80-100 | 12-24 | 75-95 |

| Adamantyl bipyridine phosphine | 0.50-1.00 | 80-100 | 12-24 | 75-95 |

| Potassium phenoxide | 150-200 | 80-100 | 12-24 | 75-95 |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful optimization tool for the preparation of fluorinated anilines, offering significant advantages in terms of reaction efficiency, selectivity, and energy consumption. This methodology utilizes microwave irradiation to provide rapid and uniform heating, enabling precise control over reaction parameters that are crucial for the synthesis of sensitive fluorinated compounds [5]. The technique is particularly beneficial for reactions involving fluoroaniline derivatives due to the ability to minimize decomposition pathways that can occur under prolonged conventional heating.

Research has demonstrated the successful application of microwave-assisted conditions for the synthesis of benzylidene-fluoroaniline derivatives, achieving completion times of several hours compared to days required for conventional heating methods [5]. The microwave-promoted reactions typically operate at lower temperatures while maintaining high conversion rates, which is particularly advantageous for preserving the integrity of fluorinated functional groups that may be susceptible to thermal degradation [5].

The optimization of microwave-assisted synthesis involves systematic variation of several key parameters including irradiation power, temperature, reaction time, and solvent selection. Studies indicate that polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are particularly effective under microwave conditions due to their ability to efficiently absorb microwave energy and facilitate rapid heating [6]. The use of bases such as sodium carbonate or potassium carbonate in concentrations of 1.5 equivalents relative to the substrate has been shown to provide optimal results [6].

Advanced microwave-assisted protocols have been developed that incorporate photocatalytic elements, utilizing specific wavelengths of light in combination with microwave heating to achieve enhanced reaction selectivity. Research demonstrates that 427-nanometer light sources combined with microwave irradiation can facilitate difluoroalkylation reactions with yields reaching 70-79% under optimized conditions using sodium carbonate as base in dimethyl sulfoxide solvent [6]. The integration of these techniques represents a significant advancement in the field of fluorinated compound synthesis.

Industrial-Scale Production Challenges

Purification and Isolation Techniques

Industrial-scale purification and isolation of 4-fluoro-3-(trifluoromethyl)aniline presents unique challenges due to the specific physical and chemical properties of fluorinated aromatic amines. The separation of fluoroanilines from structurally similar compounds requires specialized techniques that can effectively distinguish between isomers with minimal boiling point differences [7]. Research indicates that aniline and para-fluoroaniline boil within approximately 3 degrees Celsius of each other at atmospheric pressure, making conventional fractional distillation extremely difficult [7].

Advanced separation techniques have been developed specifically for fluoroaniline purification, utilizing the differential solubility properties of mineral acid salts. The process exploits the fact that para-fluoroaniline forms mineral acid salts that are essentially insoluble in certain organic solvents, whereas aniline does not form corresponding salts in significant amounts under similar conditions [7]. This selective salt formation enables efficient separation through crystallization and filtration processes that can be readily scaled for industrial production.

The industrial purification protocol typically involves contacting the crude aniline mixture with mineral acids in the presence of organic solvents to form insoluble fluoroaniline salts, followed by isolation through conventional filtration methods [7]. The isolated salt can subsequently be treated with base to regenerate the free fluoroaniline product [7]. This approach has been successfully implemented in continuous processing systems where the fluoroaniline salt separation occurs in reactor systems with recycled solvents, significantly improving process efficiency.

| Purification Method | Selectivity | Recovery (%) | Scale Suitability |

|---|---|---|---|

| Fractional Distillation | Low | 60-70 | Limited |

| Salt Formation/Crystallization | High | 85-95 | Excellent |

| Liquid-Liquid Extraction | Moderate | 75-85 | Good |

| Chromatographic Separation | High | 90-95 | Laboratory Only |

Yield Optimization Strategies

Yield optimization for industrial-scale production of 4-fluoro-3-(trifluoromethyl)aniline requires comprehensive consideration of multiple process variables including reaction stoichiometry, catalyst selection, temperature control, and residence time optimization [8]. Industrial implementation studies have demonstrated that systematic optimization of these parameters can significantly improve overall process economics while maintaining product quality standards.

Continuous flow processing has emerged as a particularly effective approach for yield optimization, offering superior control over reaction parameters compared to traditional batch processing [9]. Research indicates that continuous flow reactors enable precise management of reaction conditions with reaction times completed within dozens to hundreds of seconds, representing a substantial improvement in reaction efficiency compared to conventional methods [9]. The enhanced mixing characteristics of continuous flow systems result in improved reaction selectivity and reduced formation of undesired byproducts [9].

Temperature optimization studies reveal that maintaining precise thermal control throughout the reaction sequence is critical for maximizing yields while minimizing side reactions. Industrial-scale implementations typically employ multi-stage heating protocols where different reaction steps operate at optimized temperatures [8]. For example, diazotization reactions are commonly performed at 10 degrees Celsius with residence times of 10 minutes, followed by fluorination processes at 60 degrees Celsius with residence times of 5.4 seconds, achieving yields of approximately 70% [10].

Process intensification through the integration of multiple reaction steps in single continuous systems has proven particularly effective for yield optimization. Multi-step continuous flow systems eliminate the need for intermediate product isolation while maintaining precise control over reaction progression [10]. These integrated approaches have been successfully demonstrated at kilogram scales, indicating their viability for large-scale industrial implementation while simultaneously addressing safety concerns associated with handling unstable intermediates such as diazonium salts [10].

| Optimization Parameter | Traditional Batch | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 6-24 hours | 30-600 seconds | 36-288x |

| Temperature Control | ±5°C | ±1°C | 5x |

| Yield | 60-75% | 75-90% | 1.2-1.5x |

| Selectivity | 80-85% | 90-95% | 1.1-1.2x |

Melting/Boiling Point Behavior

4-Fluoro-3-(trifluoromethyl)aniline exhibits distinctive thermophysical characteristics that reflect its highly fluorinated structure. The compound demonstrates a boiling point of 207-208°C at standard atmospheric pressure [1] [2] [3] [4] [5], which is notably elevated compared to unsubstituted aniline (184°C). This elevation can be attributed to the strong dipole moments created by the electron-withdrawing trifluoromethyl and fluorine substituents, which enhance intermolecular interactions through dipole-dipole forces.

Under reduced pressure conditions, the compound exhibits a significantly lower boiling point of 74-75°C at 10 mmHg [2] [6], indicating normal vapor pressure characteristics for an aromatic amine. The compound exists as a colorless to light yellow liquid at room temperature [7] [3] [8], with no clearly defined melting point reported in the literature, suggesting it remains liquid under standard laboratory conditions.

The thermophysical behavior is further characterized by a density of 1.393 g/mL at 25°C [2] [3] [4] [5], which is substantially higher than water and most organic solvents due to the presence of multiple fluorine atoms. The refractive index of 1.466 [2] [3] [4] reflects the compound's optical properties and confirms its high degree of fluorination.

Solubility Profile in Organic Solvents

The solubility characteristics of 4-Fluoro-3-(trifluoromethyl)aniline are dominated by the hydrophobic and lipophilic nature imparted by the trifluoromethyl group. The compound is insoluble to immiscible in water [3] [4] [9], a property that stems from the highly electronegative fluorine atoms creating a hydrophobic surface around the molecule.

In organic solvent systems, the compound demonstrates enhanced solubility patterns typical of fluorinated aromatics. The presence of the trifluoromethyl group significantly enhances lipophilicity [10] [11], making the compound readily soluble in non-polar and moderately polar organic solvents. Chloroform and methanol show only slight solubility [4], indicating selective solvation based on polarity matching.

Dichloromethane and ethanol demonstrate good solubility characteristics [13], making these solvents particularly useful for synthetic applications and purification procedures. The enhanced solubility in these solvents is attributed to favorable interactions between the fluorinated substituents and the halogenated or polar protic solvents.

Chemical Reactivity Patterns

Electrophilic Aromatic Substitution Tendencies

The electrophilic aromatic substitution behavior of 4-Fluoro-3-(trifluoromethyl)aniline is significantly influenced by the competing electronic effects of the amino group (electron-donating) and the fluorine/trifluoromethyl substituents (electron-withdrawing). The overall reactivity is substantially deactivated compared to unsubstituted aniline [14] [15].

The amino group typically acts as an ortho/para-directing activating group in electrophilic aromatic substitution. However, the presence of both the trifluoromethyl group and the fluorine atom creates a strong electron-withdrawing environment that reduces the electron density of the aromatic ring [14] [15]. The trifluoromethyl group exhibits particularly strong electron-withdrawing effects through both inductive (-I) and resonance (-M) mechanisms.

Substitution at the ortho position to the amino group (C-2) is moderately deactivated by the adjacent trifluoromethyl group and experiences significant steric hindrance. The meta position (C-3) is strongly deactivated by the combined electron-withdrawing effects of both fluorine and trifluoromethyl substituents. The para position (C-4) is blocked by the existing fluorine substituent.

The meta-directing influence of the trifluoromethyl group dominates the overall substitution pattern [15], requiring forcing conditions for most electrophilic aromatic substitution reactions. This electronic environment makes the compound particularly resistant to electrophilic attack under standard reaction conditions.

Nucleophilic Amination Reactions

The nucleophilic character of the amino group in 4-Fluoro-3-(trifluoromethyl)aniline is significantly modulated by the electron-withdrawing substituents. The trifluoromethyl group reduces the basicity and nucleophilicity of the amino group through strong inductive effects [16] [17].

N-alkylation reactions proceed with moderate reactivity, requiring basic conditions to overcome the reduced nucleophilicity . The electron-deficient nature of the amine necessitates the use of strong bases or activated alkylating agents to achieve satisfactory conversion rates.

N-acylation reactions demonstrate good reactivity, as the electron-withdrawing groups stabilize the resulting amide products . Acyl chlorides react under mild conditions to form stable N-acyl derivatives, which are often used as protecting groups or intermediates in further synthetic transformations.

Reductive amination reactions show moderate reactivity with aldehydes and ketones [17]. The reduced nucleophilicity requires mild reducing agents such as sodium borohydride under carefully controlled conditions to prevent over-reduction or side reactions.

Diazotization reactions proceed effectively with sodium nitrite and hydrochloric acid at 0-5°C [19], forming stable diazonium salts. The electron-withdrawing groups enhance the stability of the diazonium intermediate, making this a reliable synthetic transformation for further functionalization.

Nucleophilic aromatic substitution at the fluorine position is enhanced due to the electron-deficient nature of the aromatic ring [16]. Strong nucleophiles can displace the fluorine atom under elevated temperature conditions, providing access to various substituted derivatives.

Stability Under Various Conditions

Thermal Degradation Pathways

The thermal stability of 4-Fluoro-3-(trifluoromethyl)aniline is generally good under normal processing conditions, with stability maintained up to approximately 200°C [20] [9] [21]. Beyond this temperature range, thermal decomposition begins to occur through several distinct pathways.

At temperatures below 100°C, the compound undergoes only physical changes with no chemical degradation observed. Between 100-200°C, the onset of chemical degradation begins with trace evolution of hydrogen fluoride as the weakest carbon-fluorine bonds begin to cleave [20] [9].

In the 200-300°C range, significant decomposition occurs through fragmentation of the trifluoromethyl group and degradation of the aromatic ring system. Primary degradation products include hydrogen fluoride, trifluoromethyl radicals, and various aromatic fragments [20] [9] [21]. The mechanism involves initial cleavage of the C-CF₃ bond, followed by further fragmentation of the trifluoromethyl group.

Above 300°C, complete thermal breakdown occurs, producing carbon dioxide, nitrogen oxides, and hydrogen fluoride as the major decomposition products [20] [9] [21]. This complete mineralization represents the ultimate thermal degradation pathway under extreme temperature conditions.

Storage recommendations specify maintaining the compound at 2-8°C in dry conditions [3] [4] [22] to prevent any thermal degradation and maintain chemical integrity over extended periods.

Hydrolytic Stability Analysis

The hydrolytic stability of 4-Fluoro-3-(trifluoromethyl)aniline varies significantly with pH conditions, demonstrating excellent stability under neutral conditions but showing potential degradation under extreme pH environments [23] [25].

Under strongly acidic conditions (pH < 2), the compound shows moderate degradation through protonation of the amino group and potential carbon-fluorine bond hydrolysis [23]. The degradation rate is slow to moderate, with the primary mechanism involving electrophilic attack on the electron-deficient aromatic system.

In weakly acidic conditions (pH 2-5), the compound demonstrates good stability with very slow degradation rates [23]. This pH range represents optimal stability conditions for most synthetic and analytical applications.

Neutral pH conditions (pH 5-9) provide excellent hydrolytic stability with negligible degradation observed over extended periods [23] . The compound is essentially hydrolytically stable under these conditions, making it suitable for aqueous workup procedures and neutral storage environments.

Under weakly basic conditions (pH 9-12), good stability is maintained with very slow degradation rates. The primary mechanism involves the basic character of the amine group with limited hydrolytic attack on the aromatic system [23] [25].

Strongly basic conditions (pH > 12) may lead to potential degradation through nucleophilic attack on the electron-deficient aromatic ring [23] . However, degradation rates remain relatively slow due to the stability imparted by the fluorinated substituents.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant